molecular formula C11H10N2O B1355153 3-(Pyridin-2-yloxy)aniline CAS No. 86556-09-4

3-(Pyridin-2-yloxy)aniline

Cat. No.: B1355153
CAS No.: 86556-09-4
M. Wt: 186.21 g/mol
InChI Key: CLQMOPKXIBQKKG-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a pyridine ring attached to an aniline moiety through an oxygen atom

Biochemical Analysis

Biochemical Properties

3-(Pyridin-2-yloxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, thereby reducing fibrosis . This inhibition is achieved through the downregulation of specific signaling pathways involved in collagen synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in fibrosis and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that its inhibitory effects on collagen synthesis persist over time, although the degree of inhibition may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits collagen synthesis without causing significant toxicity . At high doses, it may cause adverse effects such as cytotoxicity and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity up to a certain concentration, beyond which the effects plateau or become toxic.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. The compound may also influence the activity of other metabolic enzymes, thereby altering the metabolic pathways in which it is involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, as it may preferentially accumulate in certain tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with collagen prolyl 4-hydroxylases and other enzymes involved in collagen synthesis. This localization is essential for its inhibitory effects on collagen synthesis and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)aniline typically involves the reaction of 2-chloropyridine with aniline in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom in 2-chloropyridine is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts or phase-transfer agents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yloxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or aniline rings .

Scientific Research Applications

3-(Pyridin-2-yloxy)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yloxy)aniline
  • 4-(Pyridin-3-yloxy)aniline
  • N-(Pyridin-2-yl)amides

Uniqueness

3-(Pyridin-2-yloxy)aniline is unique due to the specific positioning of the pyridine ring and the aniline moiety, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in different chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-pyridin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMOPKXIBQKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522355
Record name 3-[(Pyridin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86556-09-4
Record name 3-[(Pyridin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yloxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(pyridin-2-yloxy)aniline interact with its known biological target and what are the downstream effects?

A: Research indicates that this compound can act as a GPR119 agonist []. GPR119 is a G protein-coupled receptor primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 stimulates the release of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion. While the exact binding mode of this compound to GPR119 remains to be fully elucidated, its agonist activity suggests a potential role in developing novel therapies for type 2 diabetes.

Q2: What is known about the interaction of this compound with enzymes?

A: A study demonstrated that this compound can bind to 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa []. FabA is a key enzyme involved in bacterial fatty acid biosynthesis. While the specific implications of this interaction are not fully explored in the study, it suggests that this compound, or its derivatives, could potentially be investigated for antibacterial activity by targeting FabA.

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